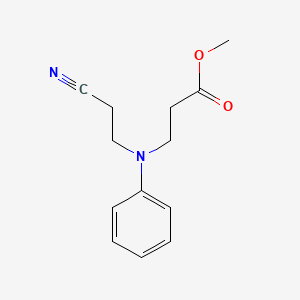
Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate: is a synthetic compound that belongs to the class of beta-alanine derivatives. This compound is characterized by the presence of a cyanoethyl group and a phenyl group attached to the nitrogen atom of beta-alanine, with a methyl ester functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate typically involves the reaction of beta-alanine with 2-cyanoethyl chloride and phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst such as sulfuric acid to obtain the methyl ester derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with controlled temperature and pressure conditions. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of beta-alanine derivatives on cellular processes. It can be used as a probe to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile building block for medicinal chemistry.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mécanisme D'action
The mechanism of action of Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate involves its interaction with specific molecular targets in biological systems. The cyanoethyl and phenyl groups can interact with enzymes and receptors, modulating their activity. The compound can also participate in chemical reactions within cells, affecting metabolic pathways and cellular functions.
Comparaison Avec Des Composés Similaires
- beta-Alanine, N-(2-cyanoethyl)-N-methyl-, methyl ester
- beta-Alanine, N-(2-cyanoethyl)-N-ethyl-, methyl ester
- beta-Alanine, N-(2-cyanoethyl)-N-propyl-, methyl ester
Comparison: Compared to its similar compounds, Methyl N-(2-cyanoethyl)-N-phenyl-beta-alaninate is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for certain applications in chemistry and industry.
Propriétés
Numéro CAS |
67892-95-9 |
|---|---|
Formule moléculaire |
C13H16N2O2 |
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
methyl 3-[N-(2-cyanoethyl)anilino]propanoate |
InChI |
InChI=1S/C13H16N2O2/c1-17-13(16)8-11-15(10-5-9-14)12-6-3-2-4-7-12/h2-4,6-7H,5,8,10-11H2,1H3 |
Clé InChI |
CWCYJRVQCBCDTJ-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN(CCC#N)C1=CC=CC=C1 |
SMILES canonique |
COC(=O)CCN(CCC#N)C1=CC=CC=C1 |
Key on ui other cas no. |
67892-95-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















